molecular formula C16H10ClN5O2 B4565116 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B4565116
M. Wt: 339.73 g/mol
InChI Key: WAHLOZFPUYALHB-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzoxazole ring, a phenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The synthesis begins with the formation of the benzoxazole ring through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent.

    Introduction of Chloro Substituent: The chloro substituent is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Phenyl Group: The chlorinated benzoxazole is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.

    Formation of Triazole Ring: The final step involves the formation of the triazole ring through a cyclization reaction with appropriate triazole precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzoxazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chloro substituent, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidized Derivatives: Products with hydroxyl, carbonyl, or carboxyl groups.

    Reduced Analogs: Compounds with hydrogenated triazole rings or dechlorinated benzoxazole rings.

    Substituted Derivatives: Molecules with various functional groups replacing the chloro substituent.

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include other triazole derivatives such as fluconazole, itraconazole, and voriconazole.

    Uniqueness: The presence of the benzoxazole ring and the chloro substituent distinguishes it from other triazole derivatives, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN5O2/c17-10-3-6-13-12(7-10)21-16(24-13)9-1-4-11(5-2-9)20-15(23)14-18-8-19-22-14/h1-8H,(H,20,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHLOZFPUYALHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
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N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
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N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
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N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
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N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 6
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide

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